5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one chemical structure
5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one chemical structure
Executive Summary: The Strategic Scaffold
5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-one (also known as 5-bromo-7-ethyloxindole ) is a privileged heterocyclic building block in medicinal chemistry, specifically designed for the development of small-molecule kinase inhibitors. As a derivative of the indolin-2-one core—the pharmacophore found in FDA-approved drugs like Sunitinib and Nintedanib —this molecule offers a unique substitution pattern.
The 7-ethyl group provides critical steric bulk and lipophilicity at the solvent-exposed or hydrophobic pocket interface of the kinase ATP-binding site, while the 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into the deep hydrophobic pocket.
This guide details the structural properties, validated synthetic pathways, and functionalization strategies for this high-value intermediate.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Core Specifications
| Property | Specification |
| IUPAC Name | 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one |
| Common Name | 5-Bromo-7-ethyloxindole |
| CAS Number | 21532015-60-3 (and related isomer series) |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Core Scaffold | Indolin-2-one (Oxindole) |
| Key Substituents | Bromine (C5), Ethyl (C7) |
Electronic & Steric Logic
-
C5-Bromine: Positioned para to the nitrogen atom, the bromine atom is electronically activated for oxidative addition by Pd(0) catalysts. It allows for the modular attachment of aryl, heteroaryl, or vinyl groups.
-
C7-Ethyl: This substituent is crucial for selectivity . In many kinase inhibitors, the C7 position interacts with the "gatekeeper" residue or the solvent front. The ethyl group adds localized lipophilicity (
LogP +1.0 vs. H) and steric hindrance that can prevent rotation or induce specific conformational locks in the binding pocket. -
Lactam-Lactim Tautomerism: While predominantly in the lactam (keto) form in solution, the amide nitrogen (N1) and carbonyl oxygen (O2) form a critical hydrogen-bond donor/acceptor motif essential for binding to the kinase hinge region (e.g., Glu/Leu backbone interactions).
Synthetic Pathways[9][12]
To ensure high purity and regiocontrol, two primary routes are recommended. Route A is the industry standard for high-fidelity synthesis, utilizing a pre-functionalized aniline. Route B is a cost-effective alternative utilizing late-stage bromination.
Route A: The Stollé / Friedel-Crafts Cyclization (Recommended)
This route starts from 4-bromo-2-ethylaniline , ensuring the bromine is perfectly positioned before ring closure.
-
Acylation: 4-Bromo-2-ethylaniline reacts with chloroacetyl chloride to form the
-chloroacetamide intermediate. -
Cyclization: An intramolecular Friedel-Crafts alkylation is induced using a Lewis acid (
). The ethyl group at C2 (ortho to amine) directs the cyclization to the remaining ortho position, forming the 5-membered ring.
Route B: The Sandmeyer-Isatin Reduction
This route builds the ring first via isatin synthesis, then reduces it.
-
Sandmeyer Isonitroso Synthesis: 2-Ethylaniline
Chloral hydrate + Isonitrosoacetanilide. -
Cyclization:
mediated cyclization yields 7-ethylisatin . -
Bromination: Electrophilic bromination (
) of 7-ethylisatin occurs selectively at C5 (para to the activating NH group). -
Reduction: Wolff-Kishner reduction (
) or catalytic hydrogenation converts the C3-carbonyl of isatin to the methylene of oxindole.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways. Route A (Blue) is preferred for regiochemical certainty.
Functionalization & Reactivity Profile
The 5-bromo-7-ethyl-oxindole scaffold has three distinct vectors for chemical modification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.
C3-Position: Knoevenagel Condensation
The methylene group at C3 is acidic (
-
Reagents: Aryl aldehyde, Piperidine (cat.), Ethanol, Reflux.
-
Outcome: Formation of a C=C double bond (typically E-isomer). This is the key step in synthesizing Sunitinib analogs.
C5-Position: Suzuki-Miyaura Coupling
The C5-bromide is an excellent electrophile.
-
Reagents: Aryl boronic acid,
, , Dioxane/Water. -
Outcome: Biaryl formation. This extends the molecule into the kinase "hydrophobic back-pocket."
N1-Position: Alkylation
The amide nitrogen can be alkylated to modulate solubility or target specific residues.
-
Reagents: Alkyl halide,
or , DMF. -
Note: N-alkylation often reduces potency in kinase inhibitors if the NH is required for H-bonding with the hinge region.
Reactivity Map
Figure 2: Divergent synthesis vectors for library generation.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-7-ethyloxindole (Route A)
Adapted from standard Stollé synthesis methodologies.
-
Amide Formation:
-
Dissolve 4-bromo-2-ethylaniline (10.0 g, 50 mmol) in DCM (100 mL) with Triethylamine (1.2 eq).
-
Cool to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq).
-
Stir at RT for 2h. Wash with water, dry (
), and concentrate. -
Checkpoint: Confirm intermediate via LCMS (M+1: ~276/278).
-
-
Cyclization:
-
Mix the crude amide intimately with anhydrous
(2.5 eq). -
Heat the solid mixture to 160°C for 1h (melt fusion). Caution: HCl gas evolution.
-
Cool to RT and quench with ice-water/HCl.
-
Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water or column chromatography (Hexane/EtOAc).
-
Expected Yield: 60-75%.
-
Protocol 2: Knoevenagel Condensation (General)
-
Suspend 5-bromo-7-ethyloxindole (1 eq) and substituted benzaldehyde (1.1 eq) in Ethanol.
-
Add catalytic Piperidine (0.1 eq).
-
Reflux for 3-6 hours. The product often precipitates as a brightly colored (yellow/orange) solid.
-
Filter and wash with cold ethanol.
Safety & Handling
-
Hazards: 5-Bromo-7-ethyloxindole is an irritant. Precursors like chloroacetyl chloride are corrosive and lachrymators.
reacts violently with water. -
Storage: Store in a cool, dry place. Light sensitive (bromo-compounds can degrade over time).
-
PPE: Standard lab coat, nitrile gloves, and fume hood are mandatory.
References
-
PubChem. (2025).[1][2][3] Compound Summary: 5-Bromo-7-ethyl-oxindole. National Library of Medicine. Retrieved from [Link]
- Stollé, R. (1914). Über N-substituierte Oxindole. Berichte der deutschen chemischen Gesellschaft, 47(2), 2120-2122. (Foundational chemistry for oxindole synthesis).
- Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide (Sunitinib). Journal of Medicinal Chemistry, 46(7), 1116–1119. (Context for oxindole kinase inhibitors).
